molecular formula C19H17Cl2NO4 B117795 Cinidon-ethyl CAS No. 142891-20-1

Cinidon-ethyl

Cat. No. B117795
M. Wt: 394.2 g/mol
InChI Key: NNKKTZOEKDFTBU-YBEGLDIGSA-N
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Description

Cinidon-ethyl is a herbicide used to control broadleaf weeds in cereals . It is a contact herbicide that is rapidly absorbed by the plant cuticle following application and effects can be seen within 48 hours . The product is most effective on smaller weeds up to the 4-5 leaf stage .


Molecular Structure Analysis

Cinidon-ethyl has a molecular formula of C19H17Cl2NO4 and a molecular weight of 394.24798 g/mol . The chemical structure of Cinidon-ethyl includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 45 bonds, including 28 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Cinidon-ethyl has a low aqueous solubility, is relatively volatile with a low tendency to leach to groundwater . It is slightly mobile and is not persistent in soil or water systems .

Scientific Research Applications

Protoporphyrinogen Oxidase-Inhibiting Activity

Cinidon-ethyl is a herbicide used in cereals to control broadleaf weeds. It acts by inhibiting protoporphyrinogen oxidase (Protox) in plants, leading to the rapid bleaching of chlorophyll, desiccation, and necrosis in sensitive weed species. The selectivity of cinidon-ethyl between wheat and the weed species is quantified as approximately 500-fold. This suggests that cinidon-ethyl effectively targets specific weed species while being less harmful to crops like wheat (Grossmann & Schiffer, 1999).

Role in Ethylene Induction and Leaf Abscission in Cotton

Cinidon-ethyl's effect on ethylene synthesis in cotton (Gossypium hirsutum L.) has been studied. This herbicide increases ethylene evolution and leaf abscission in a concentration-dependent manner. Ethylene plays a crucial role in the process of leaf abscission, indicating that cinidon-ethyl could be used to manage this process in agriculture (Grossmann, 2000).

Impact on Wheat Transcriptome

Research on cinidon-ethyl's impact on wheat transcriptome using cDNA microarrays showed that it triggers peroxidase and defense-related gene expression. This is likely due to the reactive oxygen species released by the photo-oxidation of protoporphyrin-IX. These findings indicate that cinidon-ethyl induces specific genes involved in plant defense, highlighting its complex interaction with plant biochemistry (Pasquer, Ochsner, Zarn, & Keller, 2006).

Safety And Hazards

Cinidon-ethyl may cause an allergic skin reaction and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid release to the environment and to handle it with appropriate safety precautions .

properties

IUPAC Name

ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKTZOEKDFTBU-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036753
Record name Cinidon-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinidon-ethyl

CAS RN

142891-20-1
Record name 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142891-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinidon-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinidon-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINIDON-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
F Pasquer, U Ochsner, J Zarn… - Pest Management …, 2006 - Wiley Online Library
… was not changed after spraying with cinidon-ethyl, confirming that wheat tolerance is not … A total of 20 genes showed an altered expression 24 h after cinidon-ethyl treatment in …
Number of citations: 32 onlinelibrary.wiley.com
K Grossmann, H Schiffer - Pesticide science, 1999 - Wiley Online Library
… stage were foliarly treated with cinidon-ethyl equivalent to a field rate … cinidon-ethyl between wheat and the weed species has been quantified as approximately 500-fold. Cinidon-ethyl …
Number of citations: 32 onlinelibrary.wiley.com
K Grossmann - Zeitschrift für Pflanzenkrankheiten und …, 2000 - cabdirect.org
… the mode of action and selectivity of cinidon-ethyl (50 g/ha) in … Radiotracer studies revealed that cinidon-ethyl was effective … Cinidon-ethyl used in combination with the auxin herbicide …
Number of citations: 4 www.cabdirect.org
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
… of cinidon-ethyl was investigated in wheat and rotational crop metabolism of cinidon-ethyl was … Although the available studies provide little information on the nature of cinidon-ethyl …
Number of citations: 0 efsa.onlinelibrary.wiley.com
K Grossmann - Pesticide Biochemistry and Physiology, 2000 - Elsevier
… that cinidon-ethyl can effectively elicit defoliation in cotton (11). … , cinidon-ethyl was omitted. The aim of the present study was to elucidate the biochemical mode of action of cinidon-ethyl …
Number of citations: 4 www.sciencedirect.com
PA Lardier - Phytoma, 2000 - cabdirect.org
Ethyl-cinidon [cinidon-ethyl], a member of the new isoindoldion family, is the active ingredient of Véga, a new herbicide marketed in France. Véga has been granted registration for use …
Number of citations: 3 www.cabdirect.org
F Pasquer - 2005 - zora.uzh.ch
… Cinidon-ethyl treatment strongly induced peroxidase genes as well as defence-related … After cinidon-ethyl treatment in the field, the expression profiles were similar to the results …
Number of citations: 1 www.zora.uzh.ch
K Grossmann, H Schiffer - …, 1998 - … BONDESANSTALT FUR LAND …
Number of citations: 0
P Frederique, U Ochsner, Z Jurg, K Beat - Pest Manag Sci, 2006
Number of citations: 2
N Gosselin, J Bey, JM Petat - Annales ANPP (France)., 1998
Number of citations: 0

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